molecular formula C15H15NO3 B1608050 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione CAS No. 22931-53-9

2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione

Cat. No. B1608050
CAS RN: 22931-53-9
M. Wt: 257.28 g/mol
InChI Key: QVGBOFYZGZBPSE-UHFFFAOYSA-N
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Description

2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione is a heterocyclic organic compound with a molecular formula C16H15NO3. It is also known as SU5416 and is a selective inhibitor of vascular endothelial growth factor receptor (VEGFR). This compound has been studied extensively for its potential use in cancer treatment and other diseases related to angiogenesis.

Mechanism of Action

The mechanism of action of 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione involves the inhibition of VEGFR, which is a receptor that is involved in the formation of new blood vessels. By blocking this receptor, the compound prevents the growth of new blood vessels, which in turn inhibits the growth of tumors and other diseases related to angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione are related to its inhibition of VEGFR. By blocking this receptor, the compound prevents the growth of new blood vessels, which can lead to a reduction in tumor growth and other diseases related to angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione in lab experiments include its selectivity for VEGFR and its potential use in cancer treatment and other diseases related to angiogenesis. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione. These include further studies on its potential use in cancer treatment and other diseases related to angiogenesis, as well as studies on its safety and efficacy. Additionally, future research could focus on developing more selective inhibitors of VEGFR and other receptors involved in angiogenesis.

Scientific Research Applications

2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells by blocking the formation of new blood vessels, which are necessary for tumor growth. This compound has also been studied for its potential use in other diseases related to angiogenesis, such as age-related macular degeneration.

properties

IUPAC Name

2-benzyl-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGBOFYZGZBPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386394
Record name 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione

CAS RN

22931-53-9
Record name 2-benzyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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